molecular formula C5H10ClN3 B599133 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 120267-00-7

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Cat. No. B599133
M. Wt: 147.606
InChI Key: GGORMDKHCGIIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is a chemical compound used in scientific research and pharmaceuticals . It is a hydrochloride salt of a heterocyclic compound that contains an imidazo[1,2-a]imidazole skeleton .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is represented by the InChI code: 1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride include its molecular weight of 147.61 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Neurological Disorders and Central Nervous System Diseases

    • This chemical has potential therapeutic applications, particularly in the treatment and study of neurological disorders and central nervous system diseases .
  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Anti-Tubercular Potential of Imidazole Derivatives
    • Certain imidazole derivatives have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis .
  • Anti-Tubercular Potential of Imidazole Derivatives
    • Certain imidazole derivatives have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis .

Safety And Hazards

The safety information available indicates that 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGORMDKHCGIIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Synthesis routes and methods

Procedure details

3.4 parts of p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol are added to 30 parts of sulfuric acid 80% while stirring and cooling in an ice-bath. Upon completion, the whole is stirred for 2 hours at room temperature. The reaction mixture is poured onto crushed ice, alkalized with a concentrated sodium hydroxide solution and the product in base form is extracted with methylene chloride. The extract is dried, filtered and evaporated. The residue is dissolved in 2-propanol. The solution is filtered over diatomaceous silica and the filtrate is acidified with an excess of 2-propanol previously saturated with gaseous hydrogen chloride. The precipitated salt is filtered off, washed with acetone and dried, yielding 5-p-chlorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, m.p. 266.1°C.
Name
p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
K YOKOTANI, Y OSUMI - Japanese journal of pharmacology, 1987 - Elsevier
Abstract Effects of intravenously administered clonidine and DJ-7141 on blood pressure and gastric acid output were studied in anesthetized rats. Both drugs caused a dose-dependent …
Number of citations: 2 www.sciencedirect.com
横谷邦彦 - 日本薬理学雑誌, 1987 - jstage.jst.go.jp
The inhibitory mechanism of the gastric acid secretion by the sympatho-adrenomedullary system was examined by electrical stimulation of the greater splanchnic nerves of …
Number of citations: 1 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.